molecular formula C11H12ClNO3 B095099 N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide CAS No. 16539-51-8

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

Cat. No.: B095099
CAS No.: 16539-51-8
M. Wt: 241.67 g/mol
InChI Key: DEUYYSQQVMVIDJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-2-methoxyaniline with acetoacetic acid derivatives. The process can be summarized as follows:

    Step 1: 4-chloro-2-methoxyaniline is reacted with acetoacetic ester in the presence of a base such as sodium ethoxide.

    Step 2: The resulting intermediate is then subjected to acidic hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: 4-chloro-2-methoxybenzoic acid.

    Reduction: N-(4-chloro-2-methoxyphenyl)-3-hydroxybutanamide.

    Substitution: N-(4-amino-2-methoxyphenyl)-3-oxobutanamide.

Scientific Research Applications

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)acetamide
  • N-(4-chloro-2-methoxyphenyl)propionamide
  • N-(4-chloro-2-methoxyphenyl)butyramide

Comparison: N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is unique due to the presence of the oxobutanamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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